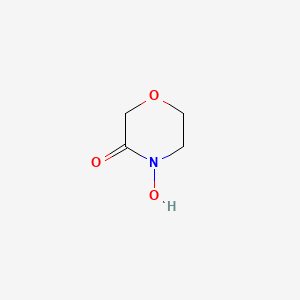
4-Amino-2,5-difluoro-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, characterized by the presence of amino, difluoro, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluoro-3-methylbenzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Fluorination: Introduction of fluorine atoms to specific positions on the benzene ring.
Methylation: Addition of a methyl group to the benzene ring.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, difluoro, and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methylbenzoic acid derivatives, while reduction may produce difluoro-methylbenzylamine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2,5-difluoro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,5-difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
- 4-Amino-2,5-difluorobenzonitrile
- 4-Amino-3-methylbenzonitrile
- 2-Amino-4,5-difluoro-3-methylbenzonitrile
Comparison: 4-Amino-2,5-difluoro-3-methylbenzonitrile is unique due to the specific combination of amino, difluoro, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of two fluorine atoms can significantly affect the compound’s reactivity and stability compared to compounds with only one fluorine atom or no fluorine atoms at all.
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
4-amino-2,5-difluoro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-4-7(10)5(3-11)2-6(9)8(4)12/h2H,12H2,1H3 |
Clave InChI |
FHYJEOGKJWAWGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1N)F)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)




![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)

